molecular formula C15H12ClFO3 B454888 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438220-87-2

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454888
CAS No.: 438220-87-2
M. Wt: 294.7g/mol
InChI Key: JQMALKLOYRVXJY-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-4-fluorophenoxy methyl group and a methoxy group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 438220-87-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClF O3, with a molecular weight of approximately 294.705 g/mol. The compound features a benzaldehyde moiety substituted with a chloro-fluorophenoxy group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related benzaldehyde derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-718.36Inhibition of VEGFR-2
HepG219.90Induction of apoptosis
HCT11627.48Disruption of cell cycle

The proposed mechanisms by which this compound exerts its effects include:

  • VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle progression, particularly in cancerous cells.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited potent inhibitory effects against multiple cancer cell lines, with IC50 values indicating significant cytotoxicity.

Table 2: Case Study Results

CompoundCell LineIC50 (μM)Observations
3-[(2-Chloro-4-fluorophenoxy)...MCF-716.50High selectivity towards tumor cells
Analog AHepG220.00Induced apoptosis
Analog BHCT11622.30Cell cycle arrest observed

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like Cl and F) on the phenyl ring enhances the biological activity of benzaldehyde derivatives. The methoxy group at position four appears to play a crucial role in modulating the compound's lipophilicity and biological interactions.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMALKLOYRVXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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